(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Aliskiren synthesis SmI₂-mediated coupling Process chemistry

(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 900811-38-3) is an enantiopure iodomethyl-substituted monomethoxybenzene derivative. Its core 4-methoxy-3-(3-methoxypropoxy)benzyl scaffold is the pharmacophoric fragment of the commercial renin inhibitor aliskiren (Tekturna®/Rasilez®).

Molecular Formula C17H27IO3
Molecular Weight 406.3 g/mol
CAS No. 900811-38-3
Cat. No. B1312897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene
CAS900811-38-3
Molecular FormulaC17H27IO3
Molecular Weight406.3 g/mol
Structural Identifiers
SMILESCC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CI
InChIInChI=1S/C17H27IO3/c1-13(2)15(12-18)10-14-6-7-16(20-4)17(11-14)21-9-5-8-19-3/h6-7,11,13,15H,5,8-10,12H2,1-4H3/t15-/m0/s1
InChIKeyNHYWHLPBYQFEJU-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 900811-38-3)?


(R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 900811-38-3) is an enantiopure iodomethyl-substituted monomethoxybenzene derivative. Its core 4-methoxy-3-(3-methoxypropoxy)benzyl scaffold is the pharmacophoric fragment of the commercial renin inhibitor aliskiren (Tekturna®/Rasilez®) [1]. Definitive structural elucidation is provided via the reported InChI and SMILES assignments [1]. The compound contains a single defined (R)-stereocenter at the carbon bearing the iodomethyl group, a feature essential to the downstream construction of the full aliskiren skeleton [2], and is characterized by a molecular formula of C₁₇H₂₇IO₃ (MW = 406.3 g/mol), a computed polar surface area of 27.7 Ų, and a predicted LogP of 5.2 .

Why Generic Substitution Fails for CAS 900811-38-3 in Process Chemistry


The specific combination of a chiral (R)-iodomethyl moiety and the 2-(3-methoxypropoxy) substitution pattern is critical for convergent aliskiren synthesis [1]. The iodine leaving group is not merely a placeholder; its superior nucleofugality dictates both the reaction kinetics and the achievable coupling yields in sterically congested alkylation steps, where chloride or bromide analogs exhibit markedly slower conversion [2]. The patent CN102212012A explicitly defines the chiral iodide as a distinct, non-interchangeable intermediate, demonstrating that stereochemical integrity at the (R)-center directly propagates into the API's four contiguous stereocenters [3]. Additionally, the pre-installed 3-methoxypropoxy chain eliminates late-stage protecting group manipulations that plague routes relying on free-phenol intermediates, enabling a more convergent, atom-economical sequence [1].

Product-Specific Quantitative Evidence Guide for CAS 900811-38-3


Synthetic Yield Advantage of the Chiral Iodide Intermediate in a Radical Coupling Step

In the formal total synthesis by Lindsay & Skrydstrup, the compound corresponding to CAS 900811-38-3 (the iodomethyl intermediate) serves as the C5–C9 fragment for a SmI₂-promoted radical addition to n-butyl acrylate [1]. The study achieves greater than 95% yield in the iodide displacement step that directly utilizes this structural motif, a quantitative benchmark that underscores the advantage of the iodomethyl leaving group in mediating efficient, high-yielding radical couplings essential for convergent API construction [1]. In contrast, comparable radical coupling strategies employing alkyl bromides as coupling partners for sterically congested hydroxyethylene isostere systems report significantly lower radical adduct yields (approximately 57–70% over analogous two-step sequences), establishing a clear reactivity advantage for the iodide [REFS-1, REFS-4].

Aliskiren synthesis SmI₂-mediated coupling Process chemistry

Stereochemical Fidelity: (R)-Enantiomer Configuration Preserved for API Integrity

The (R)-configuration at the carbon center bearing the iodomethyl group in CAS 900811-38-3 is not subject to configurational ambiguity; the InChI key NHYWHLPBYQFEJU-HNNXBMFYSA-N and isomeric SMILES definitively assign the (R)-stereochemistry [1]. Patent CN102212012A explicitly lists this chiral iodide as the immediate intermediate for aliskiren synthesis, requiring enantiopure starting material to avoid diastereomeric contamination in the final drug substance [2]. The computed physical properties—including a specific optical rotation-inducing stereocenter count of 1—further enable quality-controlled procurement, as vendors typically supply the compound at 95–99% purity with stereochemical identity verified by chiral HPLC or NMR .

Chiral intermediate Stereochemical integrity Aliskiren quality

Leaving-Group Reactivity: Iodide Outperforms Chloride and Bromide in Alkylation Kinetics

The iodomethyl moiety provides inherently superior leaving-group ability relative to chloromethyl and bromomethyl analogs due to the weaker C–I bond (~57 kcal/mol vs. ~81 kcal/mol for C–Cl and ~70 kcal/mol for C–Br) [1]. This translates into measurable process advantages: in analogous aliskiren intermediate syntheses, the iodide-based alkylation step proceeds at ambient temperature within 2–3 hours, whereas reported conditions for the corresponding benzyl chloride require elevated temperatures (40–60 °C) and extended reaction times (14–20 hours) to achieve comparable conversion [2]. Halogen-exchange reactivity also enables a cleaner conversion profile, minimizing side-product formation from competing elimination pathways that are more prevalent with bromide and chloride leaving groups, particularly in sterically hindered neopentyl-type environments [3].

Nucleophilic substitution Leaving group ability Process efficiency

Supply-Chain Comparability: Analytical Grade, Stability Profile, and Procurement Transparency

Commercially available CAS 900811-38-3 is typically supplied with a certified purity of 95–99% across multiple independent vendors including AKSci (95%), Chemenu (95%), CymitQuimica (95%), and MolCore (≥98%), as verified by QC batch analysis and ISO-compliant documentation [REFS-5, REFS-8, REFS-9, REFS-10]. The recommended storage condition of 2–8 °C, documented by Chemenu and ChemicalBook, ensures long-term stability over the procurement and use lifecycle [REFS-8, REFS-11]. The compound's hazard classification (GHS07: H315 skin irritation, H319 eye irritation, H335 respiratory irritation) is explicitly noted in ChemicalBook's safety data, establishing a manageable hazard profile for laboratory-scale handling . This analytical transparency permits chromatography-free quality verification upon receipt, reducing onboarding risk for CMC development teams.

Procurement Quality control Storage stability

Validated Application Scenarios for CAS 900811-38-3 in Pharmaceutical R&D and Process Development


cGMP Intermediate Procurement for Aliskiren API Manufacturing

The unambiguous (R)-stereochemistry and ≥95% commercial purity of this iodide render it a ready-to-use building block in the convergent synthesis of aliskiren hemifumarate [1]. Replacing the iodomethyl group with bromo or chloro analogs in the same synthetic sequence results in longer reaction times and lower yields, as established by comparative leaving-group reactivity data [2]. For CMC teams scaling aliskiren production, this directly eliminates the need for in-house chiral resolution or aggressive halogenation steps, simplifying the regulatory impurity profile [3].

Radical-Mediated C–C Bond Formation in Complex Molecule Synthesis

The ≥95% yield demonstrated in the SmI₂-mediated radical coupling step underscores the utility of this iodomethyl intermediate as a radical precursor in complex total synthesis [4]. MedChem and process chemistry groups pursuing hydroxyethylene isostere frameworks (e.g., other aspartyl protease inhibitors) can leverage this established reactivity profile to design convergent routes that avoid late-stage protecting-group manipulations, thereby compressing synthetic sequences and improving overall yields [4].

Reference Standard for Chiral Purity Method Development

With a single defined (R)-stereocenter and a computed XLogP of 5.2, this compound serves as a suitable retention-time marker for developing chiral HPLC or SFC methods targeting aliskiren intermediates and related 4-benzyl-3-methylbutane derivatives . Its well-characterized InChI key (NHYWHLPBYQFEJU-HNNXBMFYSA-N) and ¹H NMR data enable unambiguous identity confirmation, supporting analytical method qualification in regulated environments [5].

SAR Exploration of Renin Inhibitor Backups and Follow-On Candidates

The pre-installed 3-methoxypropoxy chain and the reactive iodomethyl handle provide a versatile scaffold for medicinal chemistry exploration. Structure-activity relationship (SAR) programs developing next-generation renin inhibitors can utilize this intermediate for rapid analoging at the C5–C9 fragment position via nucleophilic displacement or metal-catalyzed cross-coupling, while retaining the proven pharmacophoric 4-methoxy-3-(3-methoxypropoxy)benzyl group essential for renin binding [REFS-4, REFS-7].

Quote Request

Request a Quote for (R)-4-(2-(Iodomethyl)-3-methylbutyl)-1-methoxy-2-(3-methoxypropoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.